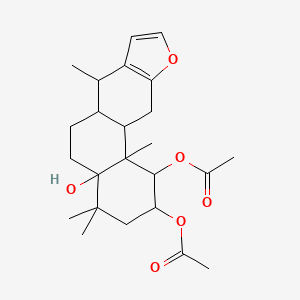
14-Deoxy-epsilon-caesalpin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Deoxy-epsilon-caesalpin is a natural diterpenoid compound found in several plants, particularly in the seeds of Caesalpinia minax Hance . This compound belongs to the cassane diterpenoid family and has been studied for its various biological activities, including its ability to inhibit nitric oxide production in certain cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-epsilon-caesalpin involves several steps, typically starting from naturally occurring precursors. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. The compound can be isolated from plant extracts using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources. The seeds of Caesalpinia minax Hance are harvested, and the compound is extracted using solvents such as chloroform, dichloromethane, and ethyl acetate . The extract is then purified through various chromatographic methods to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 14-Deoxy-epsilon-caesalpin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives .
Scientific Research Applications
14-Deoxy-epsilon-caesalpin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of cassane diterpenoids.
Medicine: Its anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents.
Industry: It is used in the development of natural product-based pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 14-Deoxy-epsilon-caesalpin involves the inhibition of nitric oxide production in cells stimulated by lipopolysaccharides . This inhibition is achieved through the modulation of nitric oxide synthase enzymes, which are responsible for the production of nitric oxide. The compound interacts with these enzymes, preventing them from catalyzing the production of nitric oxide .
Comparison with Similar Compounds
14-Deoxy-epsilon-caesalpin is unique among cassane diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Epsilon-caesalpin
- 7-Acetoxy-epsilon-caesalpin
- Caesalmins D-F
- Bonducellins C and D
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C24H34O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate |
InChI |
InChI=1S/C24H34O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,13,16,18,20-21,27H,7,9,11-12H2,1-6H3 |
InChI Key |
JMOFRLILFOJJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


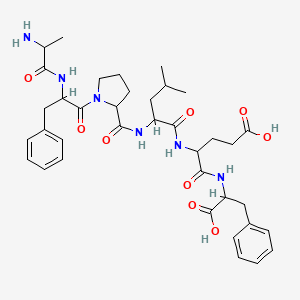
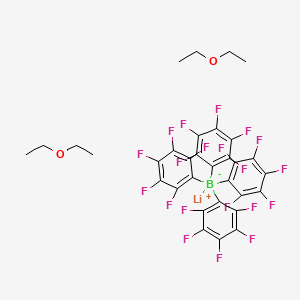

![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)
![1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12319870.png)
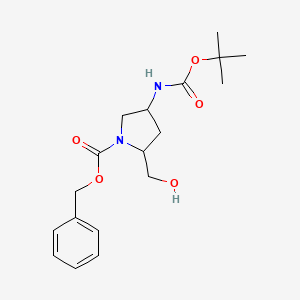
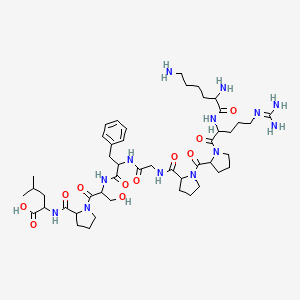
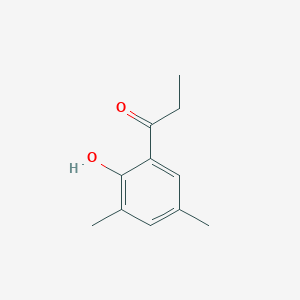
![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster](/img/structure/B12319890.png)
![5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B12319895.png)
![(7Z,11Z)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B12319901.png)
![11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12319907.png)
![2-(12,19-Difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12319913.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)
